molecular formula C22H19NO B11563518 9-(2,4-dimethylbenzyl)-9H-carbazole-3-carbaldehyde

9-(2,4-dimethylbenzyl)-9H-carbazole-3-carbaldehyde

Cat. No.: B11563518
M. Wt: 313.4 g/mol
InChI Key: ADMZFMADNMEIEP-UHFFFAOYSA-N
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Description

9-[(2,4-DIMETHYLPHENYL)METHYL]-9H-CARBAZOLE-3-CARBALDEHYDE: is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. This specific compound features a carbazole core substituted with a 2,4-dimethylphenylmethyl group and a formyl group at the 3-position, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2,4-DIMETHYLPHENYL)METHYL]-9H-CARBAZOLE-3-CARBALDEHYDE typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

  • Suzuki-Miyaura Coupling

      Reagents: Aryl halide, organoboron compound, palladium catalyst, base (e.g., K2CO3), solvent (e.g., toluene or ethanol).

      Conditions: Typically performed at temperatures ranging from 50°C to 100°C under an inert atmosphere (e.g., nitrogen or argon).

  • Formylation

      Reagents: Vilsmeier-Haack reagent (DMF and POCl3) or other formylating agents.

      Conditions: Conducted at room temperature to moderate temperatures, often in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like KMnO4, CrO3, or H2O2.

      Conditions: Typically performed in acidic or basic aqueous solutions.

      Products: Oxidation of the formyl group can yield carboxylic acids.

  • Reduction

      Reagents: Reducing agents such as NaBH4 or LiAlH4.

      Conditions: Conducted in solvents like ethanol or ether.

      Products: Reduction of the formyl group can yield alcohols.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Conditions: Often performed in polar aprotic solvents like DMF or DMSO.

      Products: Substitution reactions can introduce various functional groups at the formyl position.

Scientific Research Applications

Chemistry

In chemistry, 9-[(2,4-DIMETHYLPHENYL)METHYL]-9H-CARBAZOLE-3-CARBALDEHYDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology and Medicine

In biological and medical research, carbazole derivatives have shown potential as therapeutic agents due to their anti-inflammatory, antimicrobial, and anticancer properties . This compound could be investigated for similar biological activities, contributing to drug discovery and development.

Industry

In the industrial sector, this compound can be utilized in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices. Its electronic properties make it a valuable component in the development of advanced materials for optoelectronic applications .

Mechanism of Action

The mechanism of action of 9-[(2,4-DIMETHYLPHENYL)METHYL]-9H-CARBAZOLE-3-CARBALDEHYDE is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets would require detailed biochemical studies to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 9-[(2,4-DIMETHYLPHENYL)METHYL]-9H-CARBAZOLE-3-CARBALDEHYDE stands out due to its carbazole core, which imparts unique electronic and photophysical properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in OLEDs and photovoltaic cells.

Properties

Molecular Formula

C22H19NO

Molecular Weight

313.4 g/mol

IUPAC Name

9-[(2,4-dimethylphenyl)methyl]carbazole-3-carbaldehyde

InChI

InChI=1S/C22H19NO/c1-15-7-9-18(16(2)11-15)13-23-21-6-4-3-5-19(21)20-12-17(14-24)8-10-22(20)23/h3-12,14H,13H2,1-2H3

InChI Key

ADMZFMADNMEIEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CN2C3=C(C=C(C=C3)C=O)C4=CC=CC=C42)C

Origin of Product

United States

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